molecular formula C20H16F3NOS B12708031 6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- CAS No. 52833-86-0

6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)-

Cat. No.: B12708031
CAS No.: 52833-86-0
M. Wt: 375.4 g/mol
InChI Key: FPCXJYCSOBPKMU-UHFFFAOYSA-N
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Description

6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms within its structureThe presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced sulfur-containing compounds. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 6H-(1)Benzothiopyrano(4,3-b)quinoline, 4-(trifluoromethyl)- makes it unique compared to similar compounds. This group enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

52833-86-0

Molecular Formula

C20H16F3NOS

Molecular Weight

375.4 g/mol

IUPAC Name

1-benzylsulfanyl-4-(trifluoromethyl)-6,7-dihydro-3H-pyrano[4,3-b]quinoline

InChI

InChI=1S/C20H16F3NOS/c21-20(22,23)16-11-25-19(26-12-13-6-2-1-3-7-13)15-10-14-8-4-5-9-17(14)24-18(15)16/h1-4,6-8,10H,5,9,11-12H2

InChI Key

FPCXJYCSOBPKMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(COC(=C3C=C2C=C1)SCC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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